Product packaging for INDIUM(I) CHLORIDE(Cat. No.:CAS No. 13465-10-6)

INDIUM(I) CHLORIDE

Cat. No.: B1143920
CAS No.: 13465-10-6
M. Wt: 150.27 g/mol
InChI Key: APHGZSBLRQFRCA-UHFFFAOYSA-M
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Description

Indium(I) Chloride (chemical formula InCl, 13465-10-6) is an inorganic compound that appears as a pale yellow to golden yellow powder . It is sensitive to atmospheric oxygen and moisture . With a molecular weight of 150.27 g/mol and a melting point of 216 °C, it is soluble in water and many organic solvents . This compound serves as a valuable Lewis acid catalyst in various organic reactions, facilitating key synthetic transformations . In the field of materials science and electronics, this compound is crucial for semiconductor doping and the creation of phosphors for compound semiconductors and low-pressure sodium lamps . It also plays a significant role in the preparation of ITO (Indium Tin Oxide) thin films and is a fundamental raw material in the formulation of other organic indium compounds . Furthermore, its application extends to the development of high-performance solar cells . Researchers also utilize it to prepare intricate cage and dinuclear complexes, such as In-cyclodiphosphazanes, which are studied for their intriguing metal-metal interactions . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClIn B1143920 INDIUM(I) CHLORIDE CAS No. 13465-10-6

Properties

CAS No.

13465-10-6

Molecular Formula

ClIn

Molecular Weight

150.27 g/mol

IUPAC Name

indium(1+);chloride

InChI

InChI=1S/ClH.In/h1H;/q;+1/p-1

InChI Key

APHGZSBLRQFRCA-UHFFFAOYSA-M

SMILES

Cl[In]

Canonical SMILES

[Cl-].[In+]

Origin of Product

United States

Electronic Structure, Bonding, and Advanced Computational Investigations of Indium I Chloride

Fundamental Theoretical Elucidation of the Monovalent Indium Center in Halide Environments

The electronic configuration of indium is [Kr]4d¹⁰5s²5p¹, and it most commonly forms compounds in the +3 oxidation state by donating its three outermost electrons. wikipedia.org However, indium can also exhibit a +1 oxidation state, where only the 5p electron is involved in bonding, and the 5s electrons form a "lone pair". wikipedia.orgcore.ac.uk This tendency to retain the 5s electrons is known as the inert pair effect, which becomes more pronounced for heavier elements in the p-block of the periodic table. wikipedia.orgcore.ac.uk The stability of this monovalent state is attributed to relativistic effects that stabilize the 5s-orbital. wikipedia.org

In the context of halide environments, the nature of the bond between the monovalent indium center and the halogen atom is a key area of theoretical investigation. The bonding in indium(I) chloride (InCl) primarily involves the indium 5p orbital. doi.org This results in a different electronic environment compared to the trivalent indium halides, where sp² hybridization is involved. doi.org

The Lewis acidity and basicity of the monovalent indium center are significantly influenced by its coordination environment. While typically considered a Lewis acid, the presence of the lone pair allows monovalent indium compounds to also act as Lewis bases. core.ac.ukuwindsor.ca The specific ligands attached to the indium(I) center can modulate its electronic properties, making it a better or worse Lewis base than even common molecules like acetonitrile.

Ab Initio and Density Functional Theory (DFT) Studies on InCl Molecular and Cluster Species

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure, bonding, and properties of molecules and clusters from first principles, without empirical parameters. wikipedia.org These methods have been extensively applied to study this compound in its molecular form and as part of larger clusters.

Ab initio studies on the InCl molecule have provided valuable insights into its spectroscopic constants and potential for applications like laser cooling. rsc.orgrsc.org These calculations, often employing methods like the complete active space self-consistent field (CASSCF) followed by multireference configuration interaction (MRCI), can accurately predict properties such as bond lengths (Rₑ), vibrational frequencies (ωₑ), and dissociation energies (Dₑ). rsc.orgrsc.org For instance, calculations have shown good agreement with experimental data for the ground state (X¹Σ⁺) and excited states of InCl. rsc.org

DFT studies have been instrumental in exploring the formation and stability of indium chloride clusters. scispace.comarxiv.orgsciforum.netresearchgate.net These investigations have revealed that the aggregation of In(I) species can lead to the formation of polynuclear cationic clusters, such as [In₃(bipy)₆]³⁺ and [In₄(bipy)₆]⁴⁺ (where bipy is 2,2'-bipyridine). scispace.com The driving force for the formation of these clusters is attributed to the strong In-In bonds and high lattice enthalpies. scispace.com DFT calculations have also been used to study the geometries and electronic properties of neutral indium nanoclusters (Inₙ), showing that planar structures are favored for smaller clusters (n≤4). sciforum.netresearchgate.net

Table 1: Comparison of Experimental and Calculated Spectroscopic Constants for InCl (X¹Σ⁺ state)

PropertyCalculated ValueExperimental ValueReference
Rₑ (Å) 2.4012.401 rsc.org
ωₑ (cm⁻¹) 313.2321.5 rsc.org
Dₑ (eV) 4.544.56 rsc.org

Analysis of Relativistic Effects on the Electronic Structure and Reactivity of Indium(I)

Relativistic effects, which become significant for heavier elements like indium, play a crucial role in determining the electronic structure and chemical behavior of its compounds. wikipedia.orgscispace.com These effects arise from the high velocities of inner-shell electrons, leading to a contraction and stabilization of s and, to a lesser extent, p orbitals. scispace.com

The most well-known consequence of relativistic effects in this context is the "inert pair effect," which stabilizes the +1 oxidation state of indium. wikipedia.orgcore.ac.uk The relativistic contraction of the 5s orbital makes these electrons less available for bonding, favoring the formation of In(I) over In(III) in certain situations. wikipedia.org While bond energies generally decrease down the group, the energy required to involve the 5s electrons in bonding is not always compensated by the formation of two additional bonds to reach the +3 state. wikipedia.org

Scalar relativistic effects have been shown to have a small impact on the equilibrium bond length (rₑ) and vibrational frequency (ωₑ) of the InCl molecule, as the bonding primarily involves the In 5p orbital. doi.org However, for compounds like InCl₃, where the indium 5s orbital has greater involvement in bonding through sp² hybridization, the scalar relativistic effects are much larger. doi.org The inclusion of relativistic effects in computational models, often through methods like the zeroth-order regular approximation (ZORA) or effective core potentials (ECP), is essential for accurately predicting the properties of indium compounds. doi.orgmdpi.comaip.org

Computational Modeling of this compound Interactions in Solution and Solid Phases

Computational modeling provides a molecular-level understanding of the behavior of this compound in different phases. dtcnm.comait.ac.th These models can simulate the complex interactions between InCl and solvent molecules or its arrangement in a crystal lattice.

In the solid phase, this compound exists in two polymorphic forms: a yellow room-temperature form with a distorted cubic NaCl structure and a red high-temperature form with a β-TlI structure. scispace.comchemeurope.com Computational models can be used to investigate the relative stabilities of these phases and the electronic factors contributing to their structures. For instance, the distortion in the lattice of some intermediate indium bromides has been attributed to an antibonding interaction between the filled indium 5s orbitals and neighboring bromine 4p orbitals. wikipedia.org

In solution, the behavior of this compound is more complex due to solvation and potential disproportionation reactions. chemsrc.comamericanelements.comcdnsciencepub.com Computational models, such as those employing molecular dynamics (MD) simulations with explicit solvent molecules, can be used to study the conformation of InCl and its interactions with the solvent. youtube.com These models can help in understanding the solubility of InCl in various solvents and the stability of the monovalent state in solution. For example, while InCl is largely insoluble in many common organic solvents, certain derivatives like indium(I) triflate show enhanced solubility, enabling further reactivity studies. uwindsor.ca The explicit interaction with the solvent environment can significantly affect the structure and reactivity of the solute. youtube.com

Predictive Computational Approaches for this compound Reactivity Profiles

Predictive computational chemistry aims to forecast the reactivity and reaction outcomes of chemical species, including this compound. jstar-research.comresearchgate.netnih.gov These approaches can guide experimental work by identifying promising reaction pathways and predicting the properties of potential products.

For this compound, computational models can be used to predict its reactivity as both a Lewis acid and a Lewis base. core.ac.uk By calculating properties such as molecular orbital energies (HOMO-LUMO gap), charge distributions, and reaction energies, chemists can gain insights into how InCl will interact with other reagents. sciforum.netrsc.org For example, DFT calculations can be used to assess the ligand dissociation energies of indium complexes, providing information about their stability and potential as precursors in chemical vapor deposition processes. rsc.org

Furthermore, computational methods can be employed to explore entire reaction pathways, identifying transition states and activation energies. jstar-research.comacs.org This allows for the prediction of reaction kinetics and the most likely products of a given reaction. jstar-research.com For instance, DFT studies have been used to elucidate the mechanism of indium-catalyzed cycloisomerization reactions, supporting a two-step mechanism involving a nonclassical carbocation intermediate. acs.org As computational power and algorithms continue to advance, the ability to accurately predict the complex reactivity of compounds like this compound will become increasingly valuable in chemical research and materials design. researchgate.net

Reactivity and Mechanistic Pathways of Indium I Chloride

Disproportionation Reactions of Indium(I) Chloride

A key characteristic of this compound is its propensity to disproportionate, a process where it is simultaneously oxidized and reduced to form more stable indium species.

Mechanistic Elucidation of In(I) to In(0) and Indium(III) Disproportionation Pathways

The disproportionation of this compound involves the conversion of the unstable In(I) state into elemental indium (In(0)) and the more stable indium(III) state. researchgate.netwikipedia.org This reaction can be represented by the following equilibrium:

3InCl ⇌ 2In(0) + InCl₃

This process is not merely a simple redox reaction but a complex interplay of various species in solution. Electrochemical studies, including cyclic voltammetry, have been instrumental in identifying the involvement of indium(I) species as intermediates in both reduction and oxidation processes. researchgate.netmdpi.com Both disproportionation and its reverse, comproportionation (the reaction of In(III) and In(0) to form In(I)), have been observed, with the dominant direction dependent on the relative concentrations of the indium species. researchgate.net The equilibrium constant for the disproportionation reaction in certain aqueous systems has been determined, highlighting the thermodynamic driving forces at play. researchgate.net

The instability of indium(I) species in aqueous electrolytes was recognized early on. researchgate.net The relatively high energy of the 5s electrons in the indium(I) center makes it susceptible to both oxidation and disproportionation. wikipedia.org

Influence of Solvent Systems and Donor Ligands on Disproportionation Equilibrium and Kinetics

The solvent system and the presence of donor ligands have a profound impact on the disproportionation of this compound. rsc.org Donating solvents, such as tetrahydrofuran (B95107) (THF), are known to facilitate the disproportionation of InCl and other indium(I) halides. wikipedia.org This is attributed to the stabilization of the resulting indium(III) species through coordination.

The presence of chloride ions also plays a crucial role, accelerating the disproportionation of In(I) ions. osti.gov This catalytic effect leads to a shorter lifetime for the In(I) species in solution as the chloride concentration increases. osti.gov Conversely, increasing temperature has been shown to increase the lifetime of In(I) ions. osti.gov

The use of certain solvent mixtures can control the disproportionation. For instance, indium(I) halides are soluble in mixtures of aromatic solvents and neutral bases, which allows for the extension of their oxidative reaction chemistry. cdnsciencepub.com The choice of solvent can also influence the reactivity of metal precursors derived from indium chlorides in nanocrystal synthesis. acs.org

Oxidative Insertion Reactions Involving this compound

This compound can undergo oxidative addition reactions, where the indium center is oxidized from +1 to +3 by inserting into a chemical bond.

Insertion into Carbon-Halogen Bonds for Organoindium Reagent Formation

A significant application of this compound's reactivity is its insertion into carbon-halogen (C-X) bonds to form organoindium(III) reagents. rsc.org These reactions are pivotal for creating carbon-indium bonds, which are valuable in organic synthesis. The general reaction can be depicted as:

InCl + R-X → RInClX

where R is an organic group and X is a halogen.

These organoindium reagents can be conveniently prepared from primary, secondary, and tertiary alkyl halides. rsc.org The reaction of indium(I) bromide with alkyl halides has been shown to be effective, particularly when used in combination with lithium bromide, which can break up organoindium aggregates to form more reactive "ate" species. rsc.org

Mechanistic Aspects of this compound Oxidative Addition Reactions

The mechanism of oxidative addition of indium(I) halides is thought to involve the donation of the lone pair of electrons on the indium(I) center to the reacting substrate. cdnsciencepub.com In the case of reactions with tetrahalogeno-ortho-quinones, for example, InCl, InBr, and InI react to give the oxidative addition product. cdnsciencepub.com

The reactivity of indium(I) salts in these insertion reactions can be significantly enhanced by the use of ligands. For instance, crown ethers can ligate to the In(I) center, forming monomeric species that are more reactive towards insertion into the C-Cl bonds of solvents like dichloromethane (B109758) and chloroform. core.ac.uk This highlights the role of ligand-induced changes in the coordination environment of the indium(I) center in promoting its reactivity.

Coordination Chemistry of this compound

While the +1 oxidation state is generally unstable, it can be stabilized through coordination with various ligands. researchgate.net The coordination chemistry of this compound is crucial for modulating its reactivity and for isolating novel indium(I) compounds.

Indium(I) halides can form adducts with neutral bidentate donor ligands such as N,N,N',N'-tetramethylethanediamine (tmen) and 1,10-phenanthroline. cdnsciencepub.com These reactions often proceed via oxidative addition, where the initial product is an indium(III) species coordinated by the ligand. The number of coordinated ligands and the resulting structure can depend on the method of preparation. cdnsciencepub.comcdnsciencepub.com

Formation of Adducts with Neutral Lewis Bases

This compound reacts with various neutral Lewis bases to form coordination complexes or adducts. This interaction can stabilize the In(I) oxidation state, at least temporarily, by donating electron density into the vacant p-orbitals of the indium atom. However, in many cases, the formation of these adducts is a prelude to disproportionation. researchgate.net

Solutions of indium(I) halides can be prepared in toluene (B28343) in the presence of certain neutral donor ligands, such as N,N,N′,N′-tetramethylethylenediamine (tmen), at low temperatures (below 0 °C). researchgate.net The dissolution of InCl in the presence of Lewis bases like phosphines or crown ethers can lead to the formation of distinct adducts. For instance, while specific data on InCl-phosphine adducts is sparse, the analogous chemistry of other In(I) salts, like indium(I) triflate (InOTf), demonstrates the formation of stable coordination complexes. The reaction of InOTf with 18-crown-6 (B118740) yields the simple coordination complex InOTf-18C6, the first of its kind for an In(I) salt. uwindsor.ca This suggests that InCl can form similar structures, where the Lewis base encapsulates or coordinates to the In(I) center.

The nature of the Lewis base plays a crucial role in the outcome of the reaction. Stronger donors can favor the formation of more stable adducts, but may also facilitate subsequent reactions like disproportionation or oxidative addition.

Table 1: Examples of Indium(I) Adduct Formation with Neutral Lewis Bases This table is illustrative of the types of adducts formed by In(I) species, based on reported reactivity.

Indium(I) SpeciesLewis BaseResulting Adduct/ProductObservations
InBrN,N,N′,N′-tetramethylethylenediamine (tmen)InBr·0.5tmenPrecipitates from a solution initially containing InBr·3tmen. researchgate.net
InOTf18-crown-6InOTf-18C6First isolated coordination complex of an In(I) salt. uwindsor.ca
InClPhosphines (e.g., PPh₃)InCl(L)ₓFormation is inferred from reactivity studies, often transient.

Anionic Indium(I) Halide Complex Formation (e.g., InX₂⁻, In₂X₆²⁻)

While indium is most known for forming extensive series of anionic halide complexes in its +3 oxidation state (e.g., InCl₄⁻, InCl₅²⁻, InCl₆³⁻), the formation of anionic complexes containing indium in the +1 oxidation state is less common but structurally significant. libretexts.org These complexes involve the coordination of additional halide ions to the In(I) center.

The literature describes various mixed-valence indium halides that contain discrete indium(I) cations alongside complex indium(III) anions. For example, the compound In₅Br₇ is formulated as In(I)₃[In(II)₂Br₆]Br, and In₅Cl₉ is described as In(I)₃[In(III)₂Cl₉]. libretexts.org While these contain In(I), it acts as the cation.

The formation of true anionic In(I) complexes, such as the dihaloindate(I) anion [InX₂]⁻, is more elusive. Their existence is often proposed as transient species in solution or in the gas phase. The stability of such anions would depend heavily on the counter-ion and the medium. The dimeric anion [In₂X₆]²⁻ is more structurally analogous to the neutral In₂X₄ compounds, which contain an In-In bond and are formally In(II) species. researchgate.net Slight revisions to the infrared spectra of In₂X₆²⁻ anions have been proposed, suggesting a structure with an indium-indium bond. researchgate.net

Redox Chemistry of Indium(I) Species in Electrochemical Systems

The redox chemistry of indium is complex, involving multiple oxidation states (+1, +3, and the metallic 0 state). In electrochemical systems, particularly in aqueous or molten salt media, these states are interconvertible. The reduction of In(III) to In(0) can occur in a single step or via a two-step process involving the In(I) intermediate. rsc.org

The key redox couples involving In(I) are:

In³⁺ + 2e⁻ ⇌ In⁺

In⁺ + e⁻ ⇌ In⁰

Cyclic voltammetry studies of indium salts in various electrolytes confirm these processes. For example, in molten LiCl-KCl eutectic, the redox couple In³⁺/In⁺ is observed. unit.no In dimethylsulfoxide (DMSO), electrochemical experiments indicate that the reduction of In(III) proceeds through both the formation of In(I) and direct reduction to In(0). rsc.org

A central feature of In(I) redox chemistry is its tendency to disproportionate, especially in aqueous solutions: 3In⁺ ⇌ 2In⁰ + In³⁺

This equilibrium is highly dependent on the conditions. An equilibrium constant for this reaction was determined to be 6.98 × 10² M⁻² in one study, indicating a significant tendency to disproportionate. researchgate.net Conversely, the reverse reaction, comproportionation, can occur when indium metal is in the presence of In(III) ions. The standard potential for the In³⁺/In⁺ couple is more negative than for the In⁺/In⁰ couple, which thermodynamically favors the disproportionation of In⁺. researchgate.net

Table 2: Standard Reduction Potentials for Indium Species

ReactionStandard Potential (V vs. SHE)Source
In³⁺ + 3e⁻ → In-0.34 rsc.org
In⁺ + e⁻ → In-0.14 researchgate.net

The electrochemical behavior can be harnessed for applications such as electrorefining and electrodeposition, where controlling the potential allows for the selective deposition of indium metal from solutions containing its ions. rsc.orgunit.no

Comparative Reactivity Studies of this compound with Other Group 13 Monohalides

The properties of this compound are best understood in the context of its Group 13 neighbors: gallium (Ga), and thallium (Tl). The stability and reactivity of the monohalides (MX) of these elements are strongly influenced by the inert pair effect, which describes the decreasing tendency of the outermost s-electrons to participate in bonding as one moves down the group. wikipedia.org

The stability of the +1 oxidation state increases significantly down Group 13: Ga⁺ < In⁺ < Tl⁺. libretexts.orgwikipedia.org This trend is directly reflected in the properties of their monochlorides.

Gallium(I) Chloride (GaCl): GaCl is considerably less stable than InCl. It is not stable at room temperature and must typically be generated in the gas phase from the reaction of HCl with molten gallium. libretexts.org Its high reactivity makes it a potent reducing agent, but its transient nature limits its use as a synthetic reagent.

This compound (InCl): InCl represents an intermediate case. It is stable as a solid at room temperature, making it a viable and accessible low-valent starting material. researchgate.net While prone to disproportionation in solution, its reactivity is more controlled than that of GaCl, allowing for its use in a variety of synthetic applications, including catalysis and organometallic chemistry. nih.govresearchgate.net

Thallium(I) Chloride (TlCl): Due to the pronounced inert pair effect, the +1 oxidation state is the most stable for thallium. libretexts.orgwikipedia.org Consequently, TlCl is a stable, ionic solid that is insoluble in water and behaves much like a heavy alkali metal halide (e.g., AgCl). libretexts.org It is far less reducing than InCl and does not readily undergo disproportionation.

Table 3: Comparison of Group 13 Monochlorides

PropertyGallium(I) Chloride (GaCl)This compound (InCl)Thallium(I) Chloride (TlCl)
Stability at RT Unstable, exists in gas phase libretexts.orgStable solid researchgate.netStable ionic solid libretexts.org
Oxidation State Trend +3 is strongly preferred+3 is generally more stable, but +1 is accessible wikipedia.org+1 is significantly more stable than +3 libretexts.org
Reactivity Highly reactive, strong reductantModerately reactive, reducing agent, prone to disproportionation researchgate.netresearchgate.netLow reactivity, stable libretexts.org
Bonding Character CovalentCovalent/Ionic characterPrimarily ionic libretexts.org

Advanced Spectroscopic and Structural Characterization of Indium I Chloride Species

Solid-State Structural Elucidation of Indium(I) Chloride and its Adducts via X-ray Diffraction

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD studies have been instrumental in confirming its solid-state structure. Pure, solid InCl adopts a distorted rock salt (NaCl) crystal structure.

Beyond the simple halide, XRD is crucial for characterizing the structures of InCl adducts, which are compounds formed by the reaction of InCl with donor molecules (ligands). These studies reveal how the coordination environment of the indium(I) ion changes upon complexation. For instance, the reaction of InCl with certain ligands can lead to the formation of complex indium-containing cations and anions. The crystal structure of an indium(III) iodide adduct with dimethyl sulfoxide (B87167) was found to be an ionic dimer, [InI₂(Me₂SO)₄]⁺[InI₄]⁻, in the solid state. rsc.org Similarly, the structures of indium halide adducts with 4-methylpyridine (B42270) have been determined, revealing octahedral geometries. nasa.gov The formation of adducts with bidentate nitrogen donors like 2,2'-bipyridyl has also been investigated, leading to complexes such as InCl(bipy). rsc.org

In some instances, mixed-valence compounds containing both In(I) and In(III) are formed, and their intricate structures can be unraveled by XRD. For example, InBr₂ is formulated as In(I)In(III)Br₄ and possesses a structure similar to GaCl₂. chemeurope.com The synthesis of a new solid-state inorganic compound, indium dilead pentachloride (InPb₂Cl₅), was achieved by melting InCl and PbCl₂. iucr.org Characterization by single-crystal X-ray diffraction revealed that InPb₂Cl₅ crystallizes in the monoclinic crystal system. iucr.org

Crystallographic Data for Selected Indium Chloride Adducts and Related Compounds
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
InPb₂Cl₅MonoclinicP2₁/cIsostructural with RbPb₂Cl₅ and KPb₂Cl₅. iucr.org
mer-InCl₃(pic)₃TriclinicP1(bar)Octahedral molecules with meridional geometry. nasa.gov
[InI₂(Me₂SO)₄][InI₄]MonoclinicC2/cIonic dimer with cis-iodine atoms in the cation. rsc.org

Vibrational Spectroscopy (Raman, Infrared) for Bonding and Structural Insights in In(I) Systems

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the nature of chemical bonds and the local symmetry of the coordination environment. For this compound, vibrational spectroscopy provides valuable information on the In-Cl bond and how it is perturbed in different chemical environments.

In the solid state, Raman spectroscopy has been used to study various indium chlorides, including In₂Cl₃, In₅Cl₉, and InCl₂. capes.gov.br The vibrational spectra of adducts formed between indium(I) halides and ligands like acetylacetone (B45752) with nitrogen donors have been studied to understand the coordination. sfu.ca The far-infrared spectra of complexes formed between indium(III) chloride and nitrogen donors have also been measured. rsc.org

The frequencies of the vibrational modes are characteristic of the bond strength and the masses of the atoms involved. For example, a strong Raman emission observed in adducts of In₂Br₄ and In₂I₄ with tetramethylethanediamine (tmen) has been assigned to the In-In bond stretch, providing direct evidence for the indium-indium bond in these In(II) species. cdnsciencepub.com The far-infrared spectra of solvent extracts of indium(III) from HCl solutions show bands due to the [InCl₄]⁻ anion. rsc.org

Selected Vibrational Frequencies for Indium Halide Species
SpeciesVibrational ModeFrequency (cm⁻¹)Spectroscopic MethodReference
[InCl₄]⁻ν₃333Infrared rsc.org
In₂Br₄·2tmenν(In-In)141Raman cdnsciencepub.com
In₂I₄·2tmenν(In-In)110Raman cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indium(I) Containing Complexes (e.g., ¹¹⁵In NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific atomic nuclei. Both of indium's naturally occurring isotopes, ¹¹³In and ¹¹⁵In, are NMR-active, though ¹¹⁵In is generally preferred due to its higher natural abundance (95.72%) and sensitivity. pascal-man.comhuji.ac.il However, both are quadrupolar nuclei (spin I = 9/2), which often results in broad signals, making the experiments challenging. huji.ac.ilresearchgate.net

Despite the challenges, ¹¹⁵In NMR spectroscopy is emerging as a valuable technique for studying indium compounds, especially in the solid state. researchgate.netrsc.org Solid-state ¹¹⁵In NMR studies, often performed at high magnetic fields, can provide information about the electric field gradients and magnetic shielding at the indium nucleus. researchgate.netrsc.orgresearchgate.net These parameters are sensitive to the coordination number, ligand type, and symmetry of the indium site. rsc.orgresearchgate.net For instance, ¹¹⁵In solid-state NMR has been successfully applied to characterize a variety of low oxidation-state indium(I) compounds. pascal-man.comrsc.orgresearchgate.net

In solution, ¹¹⁵In NMR has been used to study anionic indium halide species, such as [InX₄]⁻ and [InX₃Y]⁻ (where X and Y are different halogens), in nonaqueous solvents. acs.org The chemical shifts observed in these studies provide insights into the equilibria and exchange processes occurring in solution. acs.org

NMR Properties of Indium Isotopes
Property¹¹³In¹¹⁵In
Spin (I)9/29/2
Natural Abundance (%)4.2895.72
Quadrupole Moment (10⁻³⁰ m²)79.981.0
Reference CompoundIn(NO₃)₃ (0.1 M) in dilute HNO₃

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure Determination of In(I) in Solution

Mass Spectrometry Techniques for Identifying Gaseous and Cluster Species of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly effective for identifying the composition of gaseous species and for characterizing cluster compounds. In the context of this compound, mass spectrometry has been used to study the vapor phase above heated InCl. These studies have identified monomeric InCl, as well as dimeric (In₂Cl₂) and other cluster species in the gas phase. nist.gov

Mass spectrometry can also be used to study the fragmentation patterns of more complex indium chloride adducts, providing clues about their structure and bonding. sfu.ca For example, the analysis of indium-containing species can be facilitated by the characteristic isotopic pattern of indium. researchgate.net In some cases, indium can form cluster ions with sample molecules, which can aid in the identification of the parent mass. researchgate.net

Role of Indium I Chloride in Advanced Synthetic Chemistry and Functional Materials Research

Indium(I) Chloride as a Precursor for Organoindium Reagents in Catalysis and Synthesis

This compound has emerged as a valuable precursor for the generation of organoindium reagents, which are increasingly utilized in a variety of catalytic and synthetic organic transformations. These reagents offer unique reactivity and functional group tolerance compared to more traditional organometallic compounds.

Generation of Alkyl and Allyl Indium Species from Halides

The synthesis of organoindium compounds can be achieved through the reaction of indium(I) halides with organic halides. While elemental indium has been used for this purpose, indium(I) halides, such as indium(I) bromide, have demonstrated greater efficiency in reacting with alkyl bromides and chlorides to form primary, secondary, and even tertiary alkyl indium reagents. rsc.orgrsc.org This method overcomes some of the limitations associated with the use of elemental indium, which often requires additives for activation. rsc.org For instance, the reaction of alkyl chlorides with indium and lithium iodide has been developed as an effective method for preparing alkyl indium reagents. nih.govacs.org

Similarly, allyl indium reagents can be generated from the reaction of allyl halides with indium metal. wikipedia.org These reactions produce a mixture of organoindium halides, such as monoallylindium dibromide and diallylindium bromide. wikipedia.org In solution, these species are believed to exist in a dynamic equilibrium involving various charged and neutral organoindium(III) species. wikipedia.orgacs.org The use of indium(I) halides provides an alternative and often more reactive route to these valuable synthetic intermediates.

Applications in Indium-Mediated Organic Transformations (e.g., Allylation, Reductive Couplings)

Organoindium reagents derived from this compound and other indium sources have found widespread application in organic synthesis, most notably in indium-mediated allylation reactions. researchgate.netthieme-connect.comencyclopedia.pub This transformation allows for the formation of carbon-carbon bonds by reacting an allyl indium intermediate with an electrophile, such as a carbonyl compound, to produce homoallylic alcohols. encyclopedia.pubconicet.gov.ar A significant advantage of indium-mediated allylations is their ability to be conducted in aqueous media, showcasing the insensitivity of the organoindium reagents to water. wikipedia.orgresearchgate.net This "green chemistry" approach avoids the need for flammable organic solvents and protection of certain functional groups. wikipedia.orgthieme-connect.com

The mechanism of these reactions often involves a Barbier-type one-pot process where the indium, allyl halide, and electrophile are mixed together. wikipedia.orgencyclopedia.pub The reaction proceeds through an organoindium intermediate that reacts with the electrophile. encyclopedia.pub The stereochemical outcome of the allylation of carbonyl compounds can often be controlled, with chelation control being a key factor in determining the diastereoselectivity. encyclopedia.pub

Beyond allylation, indium and its compounds are also utilized in reductive coupling reactions. researchgate.net For example, substituted benzaldehydes can undergo reductive pinacol (B44631) coupling when treated with indium in aqueous solvents. thieme-connect.com The unique chemical properties of indium, with its low reduction potential, make it a suitable metal for promoting such coupling reactions under mild conditions. researchgate.net

This compound in the Synthesis of Inorganic Nanomaterials and Semiconductor Precursors

This compound plays a crucial role as a precursor in the synthesis of advanced inorganic nanomaterials, particularly indium-containing nanocrystals and as a potential precursor in thin film deposition techniques.

Formation of Indium-Containing Nanocrystals (e.g., Ag-In-S, InAs) via In(I) Disproportionation

Recent research has highlighted the use of indium complexes derived from this compound in the synthesis of colloidal indium arsenide (InAs) nanocrystals. researchgate.net The chemistry of lower-valent indium species is central to the formation of these and other indium-containing nanocrystals. While indium(II) chloride has been directly used as a more reactive precursor than indium(III) chloride for the synthesis of ternary silver-indium-sulfide (Ag-In-S) and quaternary silver-indium-zinc-sulfide (Ag-In-Zn-S) nanocrystals, its reactivity is linked to a disproportionation reaction. researchgate.netnih.govacs.orgnih.gov

Indium(II) chloride exists as a dimer (In₂Cl₄) and can disproportionate to form In⁺[InCl₄]⁻. researchgate.netnih.gov This process allows for the in situ generation of In³⁺ ions, which are then incorporated into the growing nanocrystals. researchgate.netnih.gov The controlled disproportionation of lower-valent indium species is therefore a key strategy in the synthesis of these nanomaterials. The use of these more reactive precursors can lead to enhanced conversion and the formation of anisotropic nanoparticles. researchgate.netacs.orgnih.gov In the synthesis of indium phosphide (B1233454) (InP) quantum dots, aminophosphines have been shown to act as both a precursor and a reducing agent, leading to a disproportionation reaction of phosphorus that is essential for the formation of InP. microledassociation.com Similarly, the electrochemical reduction of indium(III) can proceed through an indium(I) intermediate, which then disproportionates to form indium(0) and indium(III), leading to the formation of indium nanoparticles. rsc.org

Nanocrystal SystemIndium PrecursorKey ProcessResulting Nanoparticle CharacteristicsReference
Ag-In-S / Ag-In-Zn-SIndium(II) chlorideDisproportionation to In⁺ and In³⁺Spherical (3.7–6.2 nm) or rod-like (9–10 nm) depending on zinc concentration. Enriched in indium (In/Ag = 1.5–10.3). researchgate.netacs.orgnih.gov
InAsComplexes from In(I)Cl-Colloidal nanocrystals. researchgate.net
InPInCl₃ and aminophosphinePhosphorus disproportionation (P(+III) → P(−III) + P(+V))Quantum dots. microledassociation.com
Indium NanoparticlesIndium(III) salts (electrochemically)In(III) → In(I) → In(0) + In(III) disproportionationIndium(0) nanoparticles. rsc.org

Exploration as a Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Research

This compound and related low-valent indium compounds are being explored as potential precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD). These techniques are essential for the fabrication of thin films for electronic and optoelectronic devices. The choice of precursor is critical for achieving high-quality films at suitable deposition temperatures.

While trimethylindium (B1585567) (TMIn) and indium(III) chloride (InCl₃) are more commonly used precursors for the ALD and CVD of indium-containing films like indium oxide (In₂O₃) and indium nitride (InN), they present certain challenges. northwestern.eduaip.orgacs.org For example, InCl₃ has a low vapor pressure and requires high deposition temperatures, and its use can lead to corrosive byproducts. northwestern.eduaip.org This has driven the search for alternative precursors.

Homoleptic indium(III) amidinates and other organoindium compounds have been investigated for the ALD of In₂O₃ and indium sulfide. google.com The development of new, highly volatile indium(III) precursors, such as a homoleptic triazenide, demonstrates the ongoing effort to find compounds that are stable and reactive at lower temperatures, which is particularly important for the deposition of thermally sensitive materials like InN. acs.org While not yet widely implemented, the volatility and reactivity of indium(I) compounds like cyclopentadienylindium(I) (CpIn) make them interesting candidates for future development in ALD and CVD processes. wikipedia.orggoogle.com

Development of Solid-State Electrolytes and Energy Storage Materials Involving Indium(I) or its Redox States (e.g., Li₃InCl₆ systems)

This compound and the redox chemistry of indium play a significant role in the development of advanced energy storage materials, particularly solid-state electrolytes for all-solid-state batteries. The halide solid electrolyte Li₃InCl₆ has emerged as a promising candidate due to its high ionic conductivity, stability in air, and wide electrochemical window. frontiersin.orgmsesupplies.com

The performance and stability of these electrolytes are closely tied to the redox states of indium. For instance, the instability of pristine Li₃InCl₆ against lithium metal can lead to the formation of a secondary phase resulting from the In³⁺ redox reaction. osti.gov Research has shown that doping Li₃InCl₆ with other elements, such as zirconium, can improve its stability by suppressing this redox reaction. osti.gov

Optimization of the synthesis conditions for lithium-indium chloride solid electrolytes can significantly enhance their ionic conductivity. scientific.netresearchgate.net For example, optimizing the vacuum parameters during preparation has been shown to increase the ionic conductivity of a Li₃InCl₆-based electrolyte from 1.07 to 1.41 mS/cm. scientific.netresearchgate.net These optimized electrolytes have been successfully used in all-solid-state batteries with layered oxide cathodes like LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM), demonstrating good compatibility and stable cell performance. scientific.netresearchgate.net

CompoundApplicationKey FindingsReference
Li₃InCl₆Solid-State ElectrolyteHigh ionic conductivity (approaching 10⁻³ S/cm at room temperature), air stability, and wide electrochemical window. frontiersin.orgmsesupplies.com
Li₃InCl₆ (Zr-doped)Solid-State ElectrolyteDoping with Zr suppresses the In³⁺ redox reaction with lithium metal, improving stability. osti.gov
Lithium-Indium ChlorideSolid-State ElectrolyteOptimized synthesis conditions increased ionic conductivity from 1.07 to 1.41 mS/cm. scientific.netresearchgate.net
Li-Sc-In-Cl ElectrolyteSolid-State ElectrolyteSubstitution of indium with scandium leads to lower electronic and higher ionic conductivity, enabling stable high-voltage operation. pv-magazine.com

Emerging Research Frontiers and Future Perspectives for Indium I Chloride Chemistry

Development of Novel Synthetic Strategies for Highly Stable and Reactive Indium(I) Chloride Derivatives

A primary hurdle in the advancement of indium(I) chemistry is the inherent instability of the +1 oxidation state. This compound is susceptible to disproportionation, readily converting into indium metal (In(0)) and the more stable indium(III) chloride (InCl₃), a process that can be facilitated by coordinating solvents like tetrahydrofuran (B95107) (THF). wikipedia.org This instability limits its isolation, storage, and application in solution-phase chemistry.

Future research is therefore intensely focused on the development of synthetic strategies to generate this compound derivatives that are both stable enough to be handled and sufficiently reactive for synthetic applications. Key strategies under exploration include:

Ligand Stabilization: The use of sterically demanding and electronically donating ligands is a promising approach. Bulky ligands can kinetically block pathways for disproportionation by preventing the close approach of multiple In(I) centers. N-heterocyclic carbenes (NHCs), bulky phosphines, and anionic nitrogen-based ligands are prime candidates for creating stable, monomeric In(I)Cl complexes.

Control of Disproportionation: Research into related compounds like indium(II) chloride, which is in reality a mixed-valence In(I)[In(III)Cl₄] species, shows that the disproportionation process can be controlled and even utilized for the in situ generation of reactive species for nanocrystal synthesis. nih.govacs.org Understanding and harnessing these equilibria is crucial for developing synthetic protocols that use InCl as a transient, reactive intermediate.

Solid-State Precursors: The development of stable, solid-state coordination polymers or clusters containing the In(I)Cl moiety could provide a source of "tamed" InCl that can be released under specific reaction conditions.

The overarching goal is to create a toolbox of In(I)Cl derivatives with tunable stability and reactivity, which will be essential for unlocking its full synthetic potential.

Advanced Mechanistic Studies to Unravel Complex Reactivity Pathways of this compound

The reactivity of this compound is poorly understood compared to its In(III) analogue. Its unique electronic configuration, with a lone pair of electrons in the 5s orbital, suggests reactivity patterns that differ significantly from simple Lewis acids. Future research must employ a combination of advanced experimental and computational techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Redox Activity: Due to its low first ionization potential, indium is a good candidate for single-electron transfer (SET) reactions. uc.pt Mechanistic studies are needed to determine whether InCl reactions proceed via two-electron pathways (e.g., oxidative addition) or radical-based SET pathways. This is critical for designing new reactions where InCl could act as a potent reducing agent.

In-situ Generation and Reactivity: In several catalytic processes, an active "InCl" species is proposed to be generated in situ from the reduction of InCl₃. acs.org Advanced spectroscopic monitoring (e.g., in situ NMR, IR) and kinetic analysis are required to confirm the formation of InCl, characterize its structure, and understand its precise role in the catalytic cycle, distinguishing its reactivity from that of metallic indium nanoparticles or other indium species.

Computational Modeling: Density Functional Theory (DFT) studies are invaluable for mapping potential energy surfaces of InCl reactions. acs.org Such studies can predict reaction pathways, rationalize observed selectivities, and identify the nature of transient organoindium intermediates, guiding further experimental work. acs.org

Unraveling these complex pathways is fundamental to moving from serendipitous discoveries to the rational design of InCl-mediated transformations.

Rational Design and Synthesis of this compound-Based Catalysts for Sustainable Chemical Processes

While indium(III) chloride is a well-known Lewis acid catalyst for a plethora of organic reactions, acs.orgacs.org the catalytic potential of this compound remains largely untapped. Its ability to act as both a nucleophile/reductant (via the lone pair) and an electrophile (via vacant p-orbitals) makes it a fascinating target for catalyst design. The development of In(I)Cl-based catalysts aligns with the principles of green chemistry, as indium is a relatively low-toxicity and earth-abundant element compared to many precious metal catalysts. uc.ptresearchgate.net

Future research in this area will likely focus on:

Small Molecule Activation: The unique electronic properties of In(I) could be harnessed to activate traditionally inert small molecules like CO₂, N₂, or H₂. The development of catalytic cycles involving oxidative addition and reductive elimination at an indium center is a long-term goal.

Alternatives to Precious Metals: Indium(III) salts have already been shown to be effective catalysts for reactions typically catalyzed by gold or platinum, such as alkyne activation. acs.orgresearchgate.net this compound offers the potential for novel reactivity in this domain, possibly through different mechanistic pathways, providing cheaper and more sustainable alternatives.

Multicomponent Reactions: Indium catalysts are highly effective in multicomponent reactions (MCRs), which enhance atom economy and synthetic efficiency. uc.pt Designing MCRs that pivot on the specific redox properties of In(I)Cl could lead to the rapid construction of complex molecular architectures.

The table below summarizes potential research avenues for designing In(I)Cl-based catalysts.

Research AvenueTarget TransformationRationale
Redox Catalysis C-H Functionalization, Cross-CouplingUtilize In(I)/In(III) redox cycle as an alternative to precious metals.
Lewis Acid/Base Catalysis Ring-Opening PolymerizationExploit the ambiphilic nature of stabilized In(I)Cl complexes.
Small Molecule Activation CO₂ ReductionLeverage the reducing power of the In(I) center to activate inert bonds.
Photoredox Catalysis Organic SynthesisInvestigate the potential of In(I) complexes as photosensitizers or in dual catalytic systems.

Exploration of New Applications in Emerging Technologies Beyond Traditional Catalysis and Materials Synthesis

The unique properties of indium and its chlorides are finding applications in cutting-edge technologies that extend far beyond the traditional laboratory synthesis. While many current applications utilize In(III) or indium metal, the exploration of In(I)Cl and related low-valent compounds is a significant frontier. datainsightsmarket.comindium.com

Energy Storage: A critical emerging application is in all-solid-state batteries. Complex indium-containing chlorides, such as lithium-indium chloride (Li₃InCl₆), are being investigated as promising solid-state electrolytes due to their high ionic conductivity, stability in air, and wide electrochemical window. msesupplies.com These materials could improve the safety and energy density of next-generation batteries.

Advanced Nanomaterials: Low-valent indium chlorides have been shown to be highly effective precursors for the synthesis of semiconductor nanocrystals (quantum dots). For instance, indium(II) chloride, which disproportionates to generate In(I), is more reactive than traditional InCl₃ precursors, allowing for the synthesis of highly luminescent Ag-In-S and Ag-In-Zn-S nanocrystals with precisely tuned optical properties. nih.govacs.orgresearchgate.net This enhanced reactivity suggests that stabilized In(I)Cl sources could be superior precursors for the controlled synthesis of various indium-based nanomaterials, including indium phosphide (B1233454) (InP) and indium arsenide (InAs). nih.govacs.org

Electronics and Optoelectronics: Indium compounds are central to the electronics industry, most notably as indium tin oxide (ITO). mdpi.com Research into novel indium chloride derivatives could lead to new precursors for chemical vapor deposition (CVD) or solution-based processing of thin films for applications in flexible electronics, sensors, or organic light-emitting diodes (OLEDs). datainsightsmarket.comresearchgate.net

Unresolved Challenges and Open Questions in the Fundamental Chemistry of this compound

Despite the promising future, the field of this compound chemistry is still in its infancy, with numerous fundamental challenges and open questions that need to be addressed.

The Disproportionation Dilemma: The primary unresolved challenge is overcoming the inherent tendency of InCl to disproportionate in solution. wikipedia.org How can stable, yet reactive, derivatives be reliably synthesized and characterized? What is the exact mechanism of disproportionation in different solvent systems?

Elucidating "True" Reactivity: In many reactions where InCl is generated in situ, it is difficult to definitively assign its role. Is the observed reactivity from the molecular InCl species, from fine In(0) nanoparticles formed via disproportionation, or from a comproportionation reaction to generate a different active species? Developing clear experimental protocols to distinguish between these possibilities is crucial.

Expanding the Coordination Chemistry: The coordination chemistry of In(I) is exceptionally limited compared to In(III). What is the full range of ligands that can support the In(I) oxidation state? How do these ligands modulate the electronic structure and reactivity of the indium center?

Commercial Availability: Beyond the simple binary halide InCl, there are no commercially available, stabilized In(I)Cl starting materials. The development of such reagents would significantly lower the barrier to entry for researchers and accelerate progress in the field.

Addressing these fundamental questions will be paramount to building a solid foundation upon which the future applications of this compound chemistry can be built.

Q & A

Q. What are the critical physical and chemical properties of Indium(I) Chloride that influence its experimental handling?

Methodological Answer: this compound (InCl) has a molecular weight of 150.27 g/mol and a CAS number of 13465-10-6 . Key properties include its sensitivity to moisture and air, which necessitates storage in inert atmospheres (e.g., argon or nitrogen gloveboxes). Its reactivity with oxygen can lead to disproportionation into elemental indium and indium(III) chloride (InCl₃), requiring rigorous exclusion of moisture during synthesis and handling. Researchers should characterize its purity via X-ray diffraction (XRD) and elemental analysis, as impurities from oxidation can skew reactivity studies. Safety protocols, such as using fume hoods and personal protective equipment (PPE), are essential due to its potential respiratory toxicity .

Q. What laboratory synthesis methods are recommended for producing high-purity InCl?

Methodological Answer: A common method involves direct reaction of indium metal with anhydrous HCl gas under controlled conditions. For example:

  • Procedure : React indium filings with dry HCl gas at 200–300°C in a quartz tube furnace under vacuum. Monitor reaction progress via mass loss and XRD to confirm phase purity.
  • Alternative : Electrochemical reduction of InCl₃ in non-aqueous solvents (e.g., methanol-benzene mixtures) using indium anodes, as adapted from methods for related indium halides .
    Post-synthesis, purify InCl via sublimation under reduced pressure (150–200°C) to remove unreacted indium or InCl₃. Validate purity using thermal gravimetric analysis (TGA) and energy-dispersive X-ray spectroscopy (EDS).

Q. How should researchers mitigate hazards and instability during InCl storage and handling?

Methodological Answer:

  • Storage : Seal InCl in airtight containers under inert gas (argon) and store at temperatures below 25°C. Use desiccants like molecular sieves to prevent moisture ingress .
  • Handling : Conduct all manipulations in gloveboxes with O₂ and H₂O levels <1 ppm. For air-sensitive reactions, employ Schlenk-line techniques.
  • Safety : Refer to Sections 4 and 12 of the SDS for emergency measures, including eye rinsing with water (15 minutes minimum) and avoiding inhalation of dust .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for InCl?

Methodological Answer: Discrepancies in thermodynamic data often arise from differences in synthesis methods or impurity levels. To address this:

Reproduce Key Studies : Replicate calorimetric measurements (e.g., combustion calorimetry) using high-purity InCl synthesized via multiple routes (direct reaction vs. electrochemical reduction) .

Cross-Validate Techniques : Compare results from XRD, Raman spectroscopy, and differential scanning calorimetry (DSC) to detect phase impurities or hydration.

Computational Validation : Use density functional theory (DFT) to calculate theoretical ΔfH° values, benchmarking against experimental data to identify outliers .
Document methodologies in detail (e.g., inert gas purity, reaction times) to isolate variables causing discrepancies .

Q. What strategies stabilize InCl in solution to prevent disproportionation during catalytic applications?

Methodological Answer:

  • Solvent Selection : Use coordinating solvents like tetrahydrofuran (THF) or diglyme, which stabilize In⁺ via Lewis base interactions. Avoid protic solvents (e.g., water, alcohols) that accelerate disproportionation .
  • Additives : Introduce stabilizing ligands (e.g., crown ethers) to encapsulate In⁺ ions. For example, 18-crown-6 enhances solubility and reduces reactivity in polar aprotic solvents.
  • In Situ Monitoring : Employ UV-Vis spectroscopy or cyclic voltammetry to track InCl stability under reaction conditions. Adjust solvent/ligand ratios iteratively based on real-time data .

Q. How can computational methods predict InCl’s reactivity in novel organometallic reactions?

Methodological Answer:

  • Reactivity Modeling : Use DFT to calculate frontier molecular orbitals (FMOs) of InCl, identifying sites prone to nucleophilic/electrophilic attack. Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents) .
  • Mechanistic Studies : Simulate reaction pathways (e.g., oxidative addition with aryl halides) using software like Gaussian or ORCA. Validate predictions via isotopic labeling (¹³C NMR) or mass spectrometry .
  • Data Standardization : Apply InChI identifiers to ensure computational results are reproducible and integrable across databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.